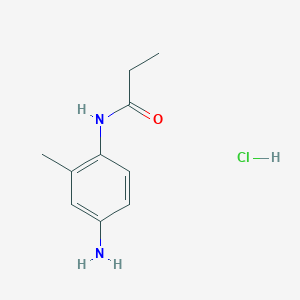
Tert-butyl 4-(3-cyanobenzoyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-cyanobenzoyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C17H21N3O3 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H21N3O3/c1-17(2,3)22-16(21)20-9-7-19(8-10-20)13-15-6-4-5-14(11-15)12-18/h4-6,11H,7-10,13H2,1-3H3 . This code provides a standardized way to represent the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 301.39 . The compound should be stored at 2-8°C .Scientific Research Applications
Synthesis and Characterization
Tert-butyl 4-(3-cyanobenzoyl)piperazine-1-carboxylate and its derivatives are synthesized and characterized through various methods. These compounds are known for their crystallization in specific crystal systems and exhibit intermolecular interactions and stacking interactions which are crucial for their biological and chemical properties. For instance, synthesis methods often involve condensation reactions, characterized by spectroscopic techniques such as LCMS, NMR (1H, 13C), IR, and X-ray diffraction studies to confirm molecular structures. These compounds have been studied for their antibacterial and anthelmintic activities, showing moderate activity levels in some cases (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).
Biological Evaluation
The biological evaluation of these compounds includes assessing their antibacterial and anthelmintic activities. Although some derivatives exhibit poor antibacterial activities, their anthelmintic activity is noteworthy. Such evaluations are crucial for understanding the potential therapeutic applications of these compounds (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).
Anticorrosive Properties
Research also explores the anticorrosive behavior of this compound derivatives for materials like carbon steel in corrosive environments. These studies involve electrochemical, quantum chemical, and surface characterization methods to understand the efficacy of these compounds as corrosion inhibitors. High inhibition efficiencies have been observed, indicating their potential application in protecting metal surfaces in industrial settings (Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021).
Chemical Synthesis
The chemical versatility of this compound is evident in its use as an intermediate in synthesizing biologically active compounds, including anticancer drugs and potential anti-malarial agents. These applications underscore the importance of developing efficient synthetic methods for such compounds, which can lead to high yields and facilitate the production of pharmaceuticals and other chemical entities (Zhang, Ye, Xu, & Xu, 2018).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-(3-cyanobenzoyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-17(2,3)23-16(22)20-9-7-19(8-10-20)15(21)14-6-4-5-13(11-14)12-18/h4-6,11H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOLPJWZEGJXBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201186653 | |
| Record name | 1,1-Dimethylethyl 4-(3-cyanobenzoyl)-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201186653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187890-40-9 | |
| Record name | 1,1-Dimethylethyl 4-(3-cyanobenzoyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187890-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-(3-cyanobenzoyl)-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201186653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methanol](/img/structure/B1462177.png)


![7-Chloro-3-ethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1462182.png)
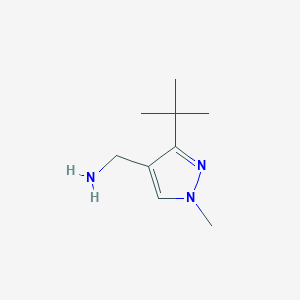
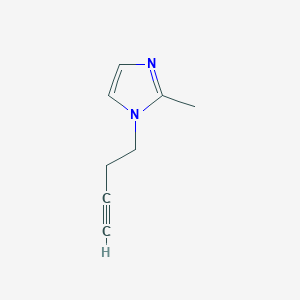

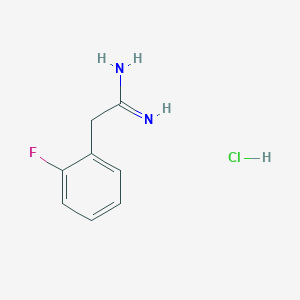
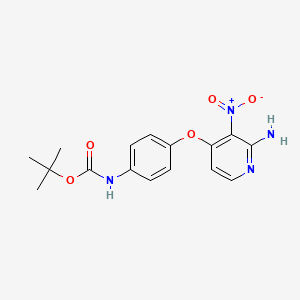
![3-{[(4-Fluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1462192.png)


![3-methyl-N-[(1r,4r)-4-methylcyclohexyl]cyclohexan-1-amine](/img/structure/B1462198.png)
